Critical Synthetic Intermediate Enabling NS‑187 with Proven 25–55× Superiority over Imatinib
The 3‑amino compound serves as the direct precursor to NS‑187 (9b), a 3‑acrylamido derivative. NS‑187 exhibited an IC₅₀ of 11 nM against wild‑type Bcr‑Abl kinase in autophosphorylation assays, compared to 260 nM for Imatinib, representing a 23.6‑fold improvement. In K562 cellular proliferation assays, NS‑187 showed a GI₅₀ of 2.4 nM versus 53 nM for Imatinib (22.1‑fold enhancement). The free amine of the target compound is essential for introducing the acrylamide warhead during synthesis, enabling this potency gain [1].
| Evidence Dimension | Kinase inhibition (IC₅₀) and cellular antiproliferative activity (GI₅₀) |
|---|---|
| Target Compound Data | NS‑187 (derived from the target compound) IC₅₀ = 11 nM; GI₅₀ = 2.4 nM [1] |
| Comparator Or Baseline | Imatinib IC₅₀ = 260 nM; GI₅₀ = 53 nM [1] |
| Quantified Difference | 23.6‑fold more potent in kinase assay; 22.1‑fold more potent in K562 cell proliferation |
| Conditions | Bcr‑Abl autophosphorylation assay; K562 leukemia cell line |
Why This Matters
The compound's role as the key intermediate for NS‑187 directly links its procurement to the development of next‑generation Bcr‑Abl inhibitors with substantially enhanced potency.
- [1] Asaki T, Hamamoto T, Sugiyama Y, et al. Development of NS‑187, a potent and selective dual Bcr‑Abl/Lyn tyrosine kinase inhibitor. Cancer Res. 2006;66(19):10014‑10022. PMID: 17018659. View Source
